7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-28-16-4-2-3-13(11-16)17(26)12-29-20-23-22-18-19(27)24(9-10-25(18)20)15-7-5-14(21)6-8-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSUTZFIQVFSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article aims to synthesize current research findings regarding its biological activity, including anticancer properties and mechanisms of action.
Synthesis
The compound was synthesized through the reaction of an equimolar mixture of 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The resulting product was purified through recrystallization from dimethylformamide, yielding colorless crystals with a melting point of 246–248 °C .
Anticancer Properties
Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising activity against human breast cancer cells (MCF-7) and other malignancies.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The structure-activity relationship (SAR) studies indicate that the presence of the methoxyphenyl group contributes significantly to the compound's cytotoxicity by enhancing its interaction with cellular targets involved in apoptosis .
The proposed mechanism of action involves the inhibition of key proteins associated with cancer cell survival. In particular, the compound has been shown to interact with Bcl-2 family proteins, which are critical regulators of apoptosis. The binding affinity to Bcl-2 was assessed using molecular dynamics simulations, revealing hydrophobic interactions as a primary mode of binding .
Case Studies
Several case studies have evaluated the efficacy of this compound in preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation .
- In Vivo Studies : In animal models, administration of this compound led to significant tumor regression in xenograft models of breast cancer, further supporting its potential as an anticancer agent .
Scientific Research Applications
Biological Activities
The compound has been studied for its potential applications in several therapeutic areas:
Antidiabetic Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazine can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In particular, compounds similar to 7-(4-fluorophenyl)-3-((2-(3-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have demonstrated promising DPP-IV inhibitory activity. For instance:
- Case Study : A related compound showed an IC50 of 18 nM against DPP-IV, indicating strong potential for managing type 2 diabetes .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. The presence of the fluorophenyl group enhances the lipophilicity and bioavailability of these compounds.
- Research Findings : Studies have reported that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting the potential of this compound in cancer therapy .
Antimicrobial Activity
Compounds with triazole rings are known for their antifungal and antibacterial properties.
- Mechanism : The mechanism often involves disruption of fungal cell membrane integrity or inhibition of key metabolic pathways .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Reagents : An equimolar mixture of appropriate starting materials such as 7-(4-fluorobenzylidene) derivatives and thioketones.
- Conditions : Reaction under reflux in anhydrous solvents.
- Yield : The synthesis often yields colorless crystals with high purity after recrystallization from suitable solvents.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
| Compound Name | Substituent at Position 7 | Substituent at Position 3 | Key Properties/Effects | Reference |
|---|---|---|---|---|
| Target Compound | 4-fluorophenyl | (2-(3-methoxyphenyl)-2-oxoethyl)thio | Enhanced solubility (methoxy group), moderate lipophilicity | — |
| 3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | 4-fluorophenyl | (2-(2-chlorophenyl)-2-oxoethyl)thio | Increased lipophilicity (chloro group), potential for stronger hydrophobic interactions | |
| 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | 4-fluorobenzyl | Thioxo (S=O) | Higher polarity, possible oxidative stability challenges | |
| 3-(Aminomethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one | 2-fluorophenyl | Aminomethyl | Basic amine improves solubility, ortho-fluorine may alter binding affinity | |
| (8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-ylmethanone | 4-fluorophenyl | 3-methyl-1,2,4-thiadiazol-5-yl | Thiadiazole introduces rigidity; methyl group may reduce metabolic clearance |
Pharmacological and Physicochemical Properties
Electronic and Steric Effects
Solubility and Lipophilicity
Q & A
Q. What are the standard synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyrazinone derivatives, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis of [1,2,4]triazolo[4,3-a]pyrazinone derivatives typically involves heterocyclization and functionalization steps. For example, fluorinated analogs are synthesized via refluxing intermediates with diethyl oxalate in tetrahydrofuran (THF), followed by cyclization with sulfonyl hydrazides (yields ~70–75%) . Optimization strategies include:
Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound and its intermediates?
Answer:
- 1H-NMR : Identifies aromatic protons (e.g., 7.35–8.08 ppm for substituted phenyl groups) and substituents like methoxy (δ ~3.66 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1716 cm⁻¹) and thioether (C–S, ~650–750 cm⁻¹) groups .
- Elemental analysis : Validates molecular formulas (e.g., C26H31N5O2) .
Q. What are the critical challenges in achieving regioselectivity during the thioether linkage formation?
Answer: Regioselectivity challenges arise from competing nucleophilic sites on the triazolopyrazine core. Key strategies include:
- Pre-functionalization : Protecting reactive sites (e.g., using tert-butyldimethylsilyl groups) before introducing the thioether moiety .
- Steric control : Bulky substituents (e.g., 3-methoxyphenyl) direct thiolation to the desired position .
Advanced Research Questions
Q. How can computational modeling assist in predicting the reactivity of fluorinated substituents during synthesis?
Answer: Density Functional Theory (DFT) calculations can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites on fluorinated aryl groups.
- Simulate transition states for fluoroacylation or thioether bond formation, guiding solvent and catalyst selection .
- Predict steric clashes in intermediates (e.g., trifluoromethyl groups) to avoid side reactions .
Q. What methodologies resolve discrepancies in spectroscopic data for structurally similar analogs?
Answer:
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as demonstrated for related thiazolo[3,2-a]pyrimidine derivatives .
- 2D-NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions .
- High-resolution mass spectrometry (HRMS) : Differentiates isomers with identical nominal masses .
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for target-specific applications?
Answer:
- Fluorophenyl groups : Enhance metabolic stability and binding affinity to hydrophobic pockets (e.g., kinase targets) .
- Methoxy substituents : Adjust electron density to modulate reactivity or solubility .
- Thioether linkages : Improve pharmacokinetic properties by reducing oxidative degradation .
SAR studies should prioritize iterative synthesis (e.g., parallel libraries) and bioassays (e.g., enzyme inhibition screens) .
Q. What mechanistic insights explain the role of trifluoroethyl acetate in fluoroacylation reactions?
Answer: Trifluoroethyl acetate acts as both a solvent and acylating agent. Mechanistically:
- The acetate group facilitates proton abstraction, activating the carbonyl for nucleophilic attack.
- The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, accelerating acylation .
Kinetic studies under varying temperatures (20–60°C) confirm its superiority over non-fluorinated analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on synthetic yields for triazolopyrazinone derivatives?
Answer: Yield discrepancies often stem from:
- Reagent purity : Hydrazides with trace moisture reduce cyclization efficiency .
- Workup protocols : Precipitation vs. column chromatography alters recovery rates (e.g., 75% vs. 60% yields) .
- Catalyst loading : Excess p-toluenesulfonic acid may promote side reactions (e.g., over-acylation) .
Recommend systematic replication with controlled variables (e.g., anhydrous conditions, inert atmosphere).
Experimental Design Considerations
Q. What strategies mitigate decomposition of the thioether moiety under acidic or oxidative conditions?
Answer:
Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
